molecular formula C10H20O5P2S2 B1584560 1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide CAS No. 4090-51-1

1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide

Cat. No.: B1584560
CAS No.: 4090-51-1
M. Wt: 346.3 g/mol
InChI Key: GAUFKBQSTGCCOC-UHFFFAOYSA-N
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Description

1,3,2-Dioxaphosphorinane, 2,2’-oxybis[5,5-dimethyl-, 2,2’-disulfide is a chemical compound with the molecular formula C10H20O5P2S2 and a molecular weight of 346.34 . It is also known as 2,2’-oxybis [5,5-dimethyl-1,3,2-dioxaphosphorinane] 2,2’-disulfide . It is used as a flame retardant .


Physical and Chemical Properties Analysis

The molecular weight of 1,3,2-Dioxaphosphorinane, 2,2’-oxybis[5,5-dimethyl-, 2,2’-disulfide is 346.34 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Flame Retardant Properties

1,3,2-Dioxaphosphorinane derivatives, particularly 2,2′-oxybis-(5,5-dimethyl-1,3,2,-dioxaphosphorinane-2,2′-disulfide), have been extensively studied for their applications in flame-retardant finishing of polymers. They offer excellent fire protection properties and are environmentally friendly. Their solubility in supercritical CO2 has been measured, indicating their potential in flame-retardant finishing processes for materials like cotton (Liu et al., 2020). Additionally, investigations into the flame retardant action of this compound in cellulose have provided insights into its mechanism of enhancing water release and altering the onset of reactions during pyrolysis (Choudhary et al., 1985).

Chemical Synthesis and Structural Studies

The compound has been a focus in the synthesis of various chemical structures. Studies include the synthesis of derivatives like 4-aryl-1,3,2-dioxaphosphorinane-2-sulfides using Lawesson's reagent (He et al., 2000), and the preparation of chiral isocyanomethylphosphonate synthons using its derivatives (Weener et al., 1998). Conformational studies using NMR and IR spectroscopy have been conducted to understand the structural aspects of these compounds (Kombert & Grossmann, 1993).

Applications in Organic Synthesis

There are also applications of this compound in the synthesis of symmetrical and unsymmetrical disulfides and trisulfides. Methods have been developed for the synthesis of functionalized symmetrical trisulfides (Lach & Witt, 2014) and unsymmetrical diaryl disulfides (Demkowicz et al., 2008).

Antimicrobial Activity

Research has also explored the antimicrobial activity of 1,3,2-Dioxaphosphorinane derivatives. The synthesis of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates and their evaluation for antifungal and antibacterial activity indicate potential biomedical applications (Babu et al., 2008).

Mechanism of Action

The compound is used as a flame retardant , but the specific mechanism of action was not found in the search results.

Safety and Hazards

This compound may cause long-lasting harmful effects to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

Properties

IUPAC Name

2-[(5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)oxy]-5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O5P2S2/c1-9(2)5-11-16(18,12-6-9)15-17(19)13-7-10(3,4)8-14-17/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUFKBQSTGCCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=S)(OC1)OP2(=S)OCC(CO2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5P2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063290
Record name 1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide
Source EPA DSSTox
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Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4090-51-1
Record name 1,3,2-Dioxaphosphorinane, 2,2′-oxybis[5,5-dimethyl-, 2,2′-disulfide
Source CAS Common Chemistry
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Record name 1,3,2-Dioxaphosphorinane, 2,2'-oxybis(5,5-dimethyl-, 2,2'-disulfide
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Record name 1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide
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Record name 1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-oxybis[5,5-dimethyl-1,3,2-dioxaphosphorinane] 2,2'-disulphide
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Record name 1,3,2-DIOXAPHOSPHORINANE, 2,2'-OXYBIS(5,5-DIMETHYL-, 2,2'-DISULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide
Reactant of Route 2
1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide
Reactant of Route 3
1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide
Reactant of Route 4
1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide
Reactant of Route 5
1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide
Reactant of Route 6
1,3,2-Dioxaphosphorinane, 2,2'-oxybis[5,5-dimethyl-, 2,2'-disulfide

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